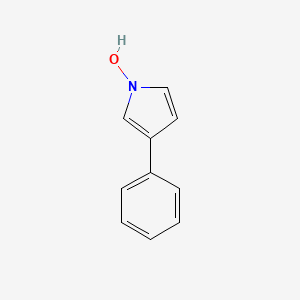

3-Phenyl-1H-pyrrol-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenyl-1H-pyrrol-1-ol is a pyrrole-derived heterocyclic compound featuring a phenyl group at position 3 and a hydroxyl group at position 1. Pyrroles are aromatic five-membered rings containing one nitrogen atom, and substitutions at specific positions significantly alter their chemical reactivity, physical properties, and applications. This article compares it with three related compounds, emphasizing substituent effects, synthesis, hazards, and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1H-pyrrol-1-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of benzoin with antipyrine amine and malononitrile in a non-polar solvent can yield the desired pyrrole derivative . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to introduce the phenyl group onto the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1H-pyrrol-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group and the phenyl ring allows for diverse reactivity.

Common Reagents and Conditions

Oxidation: Oxidation of this compound can be carried out using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, with reagents such as halogens or nitro groups under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce the fully saturated pyrrolidine derivative.

Scientific Research Applications

3-Phenyl-1H-pyrrol-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-pyrrol-1-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes such as tyrosine kinases and cyclin-dependent kinases . Additionally, the compound can induce apoptosis in cancer cells through the activation of p53-mediated pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Phenyl-3-tosyl-1H-pyrrole ()

- Structural Differences : Unlike 3-Phenyl-1H-pyrrol-1-ol, this compound has a phenyl group at position 1 and a tosyl (p-toluenesulfonyl) group at position 3. The tosyl group is electron-withdrawing, reducing ring aromaticity compared to the hydroxyl group in the target compound.

- Synthesis: Prepared via electrophilic aromatic substitution of 1-phenyl-1H-pyrrole with tosyl chloride under solvent-free conditions using ZnO as a catalyst, yielding 56% main product and 12% isomer (1-phenyl-2-tosyl-1H-pyrrole) .

- Reactivity : The tosyl group enhances stability and serves as a leaving group, making it useful in further functionalization. In contrast, the hydroxyl group in this compound may participate in hydrogen bonding or oxidation reactions.

- Applications : Likely used as an intermediate in pharmaceutical synthesis, whereas the hydroxyl group in the target compound could enable biological activity or solubility.

3-Heptyl-1H-pyrrole ()

- Structural Differences : Substituted with a heptyl chain at position 3 instead of a phenyl group. The long alkyl chain increases hydrophobicity (logP ~4.5 estimated) compared to the aromatic phenyl group in this compound (logP ~2.8 estimated).

- Physical Properties : Higher molecular weight (165.27 g/mol vs. 159.19 g/mol for the target compound) due to the heptyl group .

- The hydroxyl group in this compound may pose different risks, such as oxidative sensitivity or metabolic activation .

- Applications : Used in chemical manufacturing; the heptyl chain suggests surfactant or lipid-mimetic applications, whereas the phenyl group in the target compound may favor aromatic interactions in drug design.

1-(Phenylmethyl)-3-(2-propen-1-yl)-3-pyrrolidinol ()

- Structural Differences: A saturated pyrrolidinol ring with a benzyl group at position 1 and an allyl group at position 3. The hydroxyl group is on a non-aromatic ring, contrasting with the aromatic pyrrole core of the target compound.

- Hazards : Higher toxicity profile (H302: harmful if swallowed; H335: respiratory irritation) compared to pyrrole derivatives, likely due to the allyl group and saturated ring .

- Reactivity : The allyl group enables cycloaddition or polymerization reactions, while the hydroxyl in this compound may engage in acid-base or nucleophilic reactions.

Data Table: Comparative Analysis

Key Findings

- Substituent Position: Position 3 substitutions (phenyl, tosyl, heptyl) dominate reactivity.

- Hazard Profiles : Hydroxyl and allyl groups introduce distinct risks (e.g., irritation vs. systemic toxicity), guiding handling protocols .

- Synthetic Flexibility : Tosyl groups enable further derivatization, whereas hydroxyl groups may require protection during synthesis .

Properties

CAS No. |

34288-46-5 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

1-hydroxy-3-phenylpyrrole |

InChI |

InChI=1S/C10H9NO/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-8,12H |

InChI Key |

GFEOETSOHSKIDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.